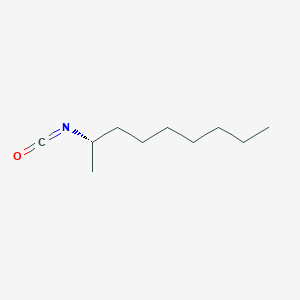

(S)-(+)-2-Nonyl isocyanate

説明

Isocyanates are a class of liquid compounds which are generally colorless with slight odors . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers, which are components of polyurethane foams, thermoplastic elastomers, spandex fibers, and polyurethane paints . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .

Synthesis Analysis

Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu 4 NOCN in acetonitrile . A smooth and efficient oxidation of isonitriles to isocyanates by DMSO as the oxidant is catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis

The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .Physical And Chemical Properties Analysis

Isocyanates are characterized by their physical properties such as being colorless, poisonous, lachrymatory (tearing agent), and flammable . They are soluble in water to 6–10 parts per 100 parts, but they also react with water .科学的研究の応用

1. Preparation of Mechanically Tunable Non-Isocyanate Polyurethane Non-isocyanate polyurethane (NIPU) is prepared by ring-opening polymerization of cyclic carbonates via diamines . The mechanical performance of NIPU films can be controlled by the structure of the diamines and the functionality of the thiol groups . This method provides guidance for the preparation of non-isocyanate polyurethane coatings for different application scenarios .

Use in Coatings

Polyurethanes, including NIPUs, are extensively used in the manufacture of coatings due to their significant elasticity, adhesion, hardness, and durability . They are used in high-durability protective coatings .

Use in Foams and Elastomers

Polyurethanes are widely used in the manufacture of foams and elastomers . The development of NIPUs provides a more environmentally friendly alternative to traditional isocyanate-based polyurethanes .

Use in Sealants and Adhesives

Polyurethanes are also used in the production of sealants and adhesives . NIPUs offer a safer and more sustainable option in these applications .

Use in Biomedicine

Polyurethanes have applications in biomedicine . The development of NIPUs could potentially reduce safety hazards associated with traditional polyurethane production .

Synthesis of Bio-Based Non-Isocyanate Polyurethane

Bio-based NIPUs are created using renewable ingredients sourced from plants, animals, or microbes . This reduces the environmental impact and reliance on conventional petrochemical raw materials .

作用機序

Isocyanates, including (S)-(+)-2-Nonyl isocyanate, are electrophiles and are currently thought to cause toxicity by the alkylation of biomolecules . The mechanism of methyl isocyanate was previously suspected to be the carbamylation of hemoglobin, thus interfering with its oxygen-binding capability and causing hypoxia .

Safety and Hazards

Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . The main effects of hazardous exposures are occupational asthma and other lung problems, as well as irritation of the eyes, nose, throat, and skin . They may cause allergy or asthma symptoms or breathing difficulties if inhaled .

特性

IUPAC Name |

(2S)-2-isocyanatononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXMYHDVDLZHAG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313523 | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Nonyl isocyanate | |

CAS RN |

745783-85-1 | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3029593.png)

![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)